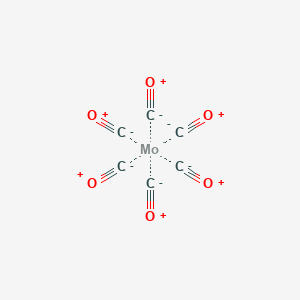
Molybdenum carbonyl (Mo(CO)6), (OC-6-11)-
Overview
Description
Molybdenum carbonyl, also known as hexacarbonyl molybdenum, is a chemical compound with the formula Mo(CO)6. It is a colorless, crystalline solid that is relatively volatile and stable in air. This compound is noteworthy for being a volatile, air-stable derivative of molybdenum in its zero oxidation state .
Preparation Methods
Molybdenum carbonyl can be synthesized through several methods:
Reductive Carbonylation: This involves the reduction of molybdenum pentachloride (MoCl5) with magnesium, zinc, or aluminum powders under an atmosphere of carbon monoxide.
Industrial Production: Industrially, molybdenum carbonyl is produced by the reaction of molybdenum hexafluoride (MoF6) with carbon monoxide at elevated temperatures and pressures.
Chemical Reactions Analysis
Molybdenum carbonyl undergoes various types of chemical reactions:
Oxidation: Molybdenum carbonyl can be oxidized to form molybdenum oxides. For example, it reacts with oxygen to form molybdenum trioxide (MoO3).
Reduction: It can be reduced by sodium borohydride (NaBH4) to form [Mo2(CO)10]2-.
Substitution: Molybdenum carbonyl can undergo ligand substitution reactions where one or more carbonyl ligands are replaced by other ligands such as phosphines or amines.
Scientific Research Applications
Molybdenum carbonyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the cycloaddition reactions and the preparation of alkyne complexes.
Biology: Molybdenum carbonyl complexes are studied for their potential use in biological systems, including enzyme mimetics and as probes for studying biological processes.
Medicine: Research is ongoing into the use of molybdenum carbonyl complexes in medicinal chemistry, particularly for their potential anti-cancer properties.
Industry: It is used in the deposition of molybdenum films through chemical vapor deposition (CVD) processes.
Mechanism of Action
The mechanism of action of molybdenum carbonyl involves the coordination of carbon monoxide ligands to the central molybdenum atom. This coordination stabilizes the molybdenum in its zero oxidation state. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands, altering its reactivity and properties. The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions .
Comparison with Similar Compounds
Molybdenum carbonyl is similar to other metal carbonyls such as chromium hexacarbonyl (Cr(CO)6) and tungsten hexacarbonyl (W(CO)6). it is unique in its volatility and stability in air. Unlike chromium and tungsten hexacarbonyls, molybdenum carbonyl is more reactive towards ligand substitution reactions, making it a versatile reagent in organometallic chemistry .
Similar Compounds
- Chromium hexacarbonyl (Cr(CO)6)
- Tungsten hexacarbonyl (W(CO)6)
- Vanadium hexacarbonyl (V(CO)6)
Properties
IUPAC Name |
carbon monoxide;molybdenum | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.Mo/c6*1-2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBZNSIJQWHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6MoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894074 | |
| Record name | Hexacarbonylmolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13939-06-5 | |
| Record name | Molybdenum hexacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexacarbonylmolybdenum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013939065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum hexacarbonyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Molybdenum hexacarbonyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexacarbonylmolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


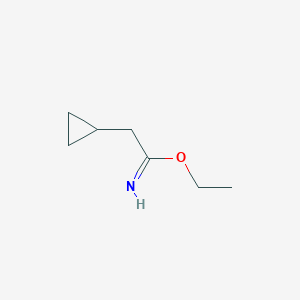
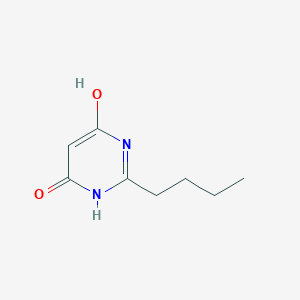








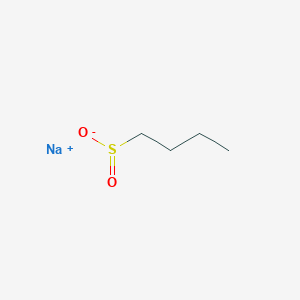

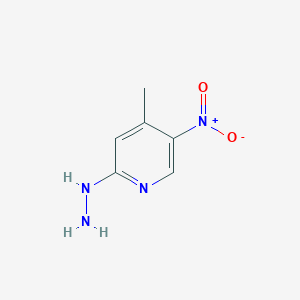
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B7942705.png)
